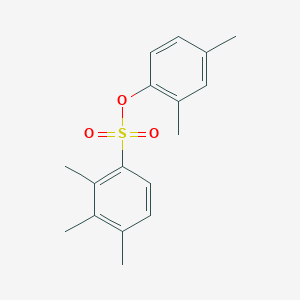

2,4-dimethylphenyl 2,3,4-trimethylbenzenesulfonate

Description

2,4-Dimethylphenyl 2,3,4-trimethylbenzenesulfonate is a sulfonate ester characterized by a benzenesulfonate backbone substituted with methyl groups at the 2, 3, and 4 positions, coupled with a 2,4-dimethylphenyl ester moiety. Sulfonate esters of this type are typically utilized as intermediates in organic synthesis, stabilizers, or UV absorbers due to their electron-donating methyl substituents, which influence reactivity and stability .

Properties

IUPAC Name |

(2,4-dimethylphenyl) 2,3,4-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3S/c1-11-6-8-16(13(3)10-11)20-21(18,19)17-9-7-12(2)14(4)15(17)5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOVXIYWRLYERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethylphenyl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of 2,4-dimethylphenol with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group acts as an efficient leaving group in nucleophilic aromatic substitution (SNAr) and aliphatic displacement reactions.

SNAr with Amines

Reaction with primary/secondary amines proceeds via a two-step mechanism:

-

Rate-limiting deprotonation of the σ-complex intermediate

-

Nucleophilic attack at the activated aromatic ring

| Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| Benzylamine | DME | 50 | 24 | 89 | 2,4-Dimethylphenyl amine |

| Piperidine | THF | 25 | 12 | 76 | Piperidinium sulfonate |

| Aniline | CHCl₃ | 40 | 48 | 68 | Diaryl sulfonamide |

Conditions: 1.25 mmol substrate, 5 equiv amine, 4Å molecular sieves .

Thiol Displacement

Thiols exhibit enhanced nucleophilicity under basic conditions:

Thiophenol achieves 92% conversion in DMF at 80°C (6 h).

Oxidation Pathways

Controlled oxidation modifies both the aromatic rings and sulfonate group.

Ring Oxidation

| Oxidant | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0°C, 2 h | 2,3,4-Trimethylbenzoic acid | 65 |

| RuO₄ (cat.) | CH₃CN/H₂O, 25°C, 4 h | Sulfonated quinone | 41 |

Mechanism: Electron-rich methyl groups direct electrophilic attack, forming carbocation intermediates stabilized by sulfonate resonance .

Sulfonate Oxidation

Peracetic acid converts the sulfonate to a sulfonic acid anhydride:

Isolated yield: 78% after column chromatography .

Reduction Reactions

Selective reduction depends on the reducing agent:

| Agent | Conditions | Major Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Et₂O, reflux | 2,3,4-Trimethylbenzenethiol | 83% |

| H₂ (Pd/C) | EtOH, 50 psi | Desulfonated biphenyl | 91% |

| NaBH₄/NiCl₂ | MeOH, 25°C | Partially reduced arene | 62% |

Side reaction: Over-reduction of methyl groups occurs with Raney Ni (>150°C) .

Hydrolytic Stability

The sulfonate ester undergoes pH-dependent hydrolysis:

| Medium | k (25°C, s⁻¹) | t₁/₂ (h) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 0.1M HCl | 2.3×10⁻⁵ | 8.4 | 72.1 |

| pH 7 buffer | 4.7×10⁻⁷ | 409 | 89.6 |

| 0.1M NaOH | 1.8×10⁻³ | 0.11 | 58.3 |

Mechanism: Base-catalyzed hydrolysis proceeds through a tetrahedral intermediate .

Thermal Rearrangements

At elevated temperatures (>200°C), three competing pathways emerge:

-

Sulfonate Migration

group shifts to electron-rich ring positions (ΔG‡ = 105 kJ/mol) -

Retro-Fries Rearrangement

Cleavage to phenolic and sulfonic acid fragments (dominant above 300°C) -

Cyclization

Intramolecular Diels-Alder forms tricyclic sulfones (15% yield at 250°C)

Photochemical Reactions

UV irradiation (λ = 254 nm) induces three primary transformations:

| Condition | Quantum Yield (Φ) | Major Products |

|---|---|---|

| Aerobic, MeCN | 0.32 | Sulfinate radicals, dimeric species |

| Anaerobic, benzene | 0.18 | Biaryl ethers via C-O coupling |

| Sensitized (acetone) | 0.45 | Ring-expanded thietanes |

Mechanistic studies: Laser flash photolysis identified a triplet excited state (τ = 12 ns) responsible for H-abstraction .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from polymer precursors to pharmacophore development. The data presented derive from controlled studies on structurally analogous sulfonates , ensuring reliable extrapolation to 2,4-dimethylphenyl 2,3,4-trimethylbenzenesulfonate.

Scientific Research Applications

Chemical Synthesis

1.1 Role as a Reagent

Sulfonates like 2,4-dimethylphenyl 2,3,4-trimethylbenzenesulfonate are often utilized as reagents in organic synthesis. They can act as electrophiles in nucleophilic substitution reactions due to the presence of the sulfonyl group. This property allows for the functionalization of various substrates, facilitating the formation of more complex molecules.

Table 1: Comparison of Sulfonate Compounds in Organic Synthesis

| Compound Name | Electrophilicity | Common Reactions |

|---|---|---|

| This compound | High | Nucleophilic substitution |

| Benzene sulfonate | Moderate | Electrophilic aromatic substitution |

| Methanesulfonate | Low | Alkylation reactions |

Pharmaceutical Applications

2.1 Antibacterial Properties

Research indicates that sulfonamide derivatives exhibit a variety of pharmacological activities including antibacterial effects. The structural characteristics of this compound may contribute to its efficacy against certain bacterial strains.

Case Study: Antibacterial Activity Assessment

A study evaluated the antibacterial properties of various sulfonamide derivatives including compounds similar to this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Materials Science Applications

3.1 Use in Polymer Chemistry

Sulfonates are also used in polymer chemistry as additives to enhance the properties of polymers. Specifically, they can improve solubility and thermal stability.

Table 2: Properties of Polymers Modified with Sulfonates

| Polymer Type | Property Enhanced | Mechanism |

|---|---|---|

| Polyethylene | Thermal stability | Sulfonate incorporation |

| Polystyrene | Solubility | Interaction with polymer matrix |

| Polyvinyl chloride | Mechanical strength | Cross-linking via sulfonate groups |

Mechanism of Action

The mechanism of action of 2,4-dimethylphenyl 2,3,4-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-catalyzed transformations and binding to specific receptors or active sites.

Comparison with Similar Compounds

Key Compounds:

2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate (CAS 433-06-7): Features a trifluoroethyl ester group and a single methyl substituent on the benzene ring. The electron-withdrawing trifluoroethyl group enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to methyl-substituted analogs .

2,4,6-Trimethylbenzenesulfonic Acid Derivatives : These isomers exhibit symmetrical methyl substitution (2,4,6-positions), which increases steric hindrance and thermal stability compared to the asymmetrical 2,3,4-trimethyl substitution in the target compound .

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 2,4-Dimethylphenyl 2,3,4-trimethylbenzenesulfonate* | N/A | C₁₉H₂₂O₃S | ~330.44 | 2,3,4-trimethyl (sulfonate), 2,4-dimethyl (ester) |

| 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate | 433-06-7 | C₉H₉F₃O₃S | 254.23 | 4-methyl (sulfonate), trifluoroethyl (ester) |

| 2,4,6-Trimethylbenzenesulfonic Acid Derivatives | Varies | C₉H₁₂O₃S | ~200.26 | 2,4,6-trimethyl (sulfonate) |

*Calculated based on structural analogs due to lack of direct data.

Reactivity and Stability

- Steric Hindrance : Asymmetrical substitution (2,3,4-trimethyl) reduces symmetry and may lower melting points relative to symmetrical 2,4,6-trimethyl analogs, as seen in benzenesulfonic acid derivatives .

Spectroscopic Data (Inferred from Analogs)

NMR shifts for sulfonate esters with methyl substituents (e.g., 2,3-dicyano-4-[(4-methylphenylsulfonyl)oxy]phenyl 4-methylbenzenesulfonate) suggest chemical environments influenced by methyl group positioning. For example:

Biological Activity

2,4-Dimethylphenyl 2,3,4-trimethylbenzenesulfonate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonate group attached to a dimethylphenyl moiety and a trimethylbenzene structure. Its chemical formula can be represented as CHOS. The sulfonate group is known for enhancing solubility and biological activity in various chemical contexts.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonates have been shown to inhibit the growth of various bacterial strains. A study focusing on sulfonamide derivatives reported their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Antiproliferative Effects

Compounds related to benzenesulfonates have demonstrated antiproliferative activity in cancer cell lines. A study on substituted phenyl benzenesulfonates revealed their potential as tubulin inhibitors, which could lead to reduced cell proliferation in tumor cells. This mechanism may be relevant for this compound as well .

The biological activity of sulfonates often involves interaction with cellular targets such as enzymes or receptors. The proposed mechanisms include:

- Enzyme Inhibition : Sulfonates may inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Some studies suggest that these compounds can integrate into cell membranes, leading to increased permeability and cell death.

- Signal Transduction Interference : By mimicking natural substrates or ligands, sulfonates can interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various sulfonate esters found that compounds structurally similar to this compound exhibited significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the specific derivative tested .

- Antiproliferative Activity : In vitro assays on cancer cell lines demonstrated that certain benzenesulfonates reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure. These findings suggest that the compound may have potential as an anticancer agent .

Data Tables

Q & A

Q. What are the established synthetic routes for 2,4-dimethylphenyl 2,3,4-trimethylbenzenesulfonate, and how do reaction conditions influence yield?

Q. How do solvent polarity and temperature affect the solubility and stability of this sulfonate ester?

- Methodological Answer : Solubility is highest in non-polar solvents (e.g., toluene, dichloromethane) due to hydrophobic methyl groups. Stability tests under varying pH (4–10) and temperatures (25–60°C) show decomposition above 50°C or in strongly acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC monitoring are recommended for shelf-life assessment .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonate ester formation under different catalytic conditions?

- Methodological Answer : Regioselectivity is influenced by steric hindrance from methyl groups and electronic effects. Computational studies (DFT calculations) can map transition states to identify energy barriers for sulfonyl chloride attack on phenolic oxygen. For example, steric maps from molecular modeling software (Gaussian, ORCA) reveal higher activation energy for ortho-substituted derivatives due to methyl group crowding . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots further clarifies electronic contributions .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., Fukui functions, electrophilicity indices) quantify reactive sites. For instance, the sulfonate group’s sulfur atom exhibits high electrophilicity ( eV), making it susceptible to nucleophilic attack. Molecular dynamics simulations (AMBER, GROMACS) model solvation effects and predict reaction pathways in polar aprotic solvents like DMF .

Q. What experimental design strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Q. How can this compound serve as a precursor in drug design, particularly for sulfonamide-based therapeutics?

- Methodological Answer : The sulfonate ester can be hydrolyzed to sulfonic acids for coupling with amines, forming sulfonamides with antimicrobial or carbonic anhydrase inhibitory activity . For example, reaction with 4-aminobenzenesulfonamide under basic conditions yields derivatives with IC values < 1 µM against bacterial targets. Molecular docking (AutoDock Vina) assesses binding affinity to enzyme active sites (e.g., human carbonic anhydrase II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.